
1-acetyl-N-phenyl-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-phenyl-5-indolinesulfonamide (APIS) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APIS belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-phenyl-5-indolinesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDACs, 1-acetyl-N-phenyl-5-indolinesulfonamide may alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-acetyl-N-phenyl-5-indolinesulfonamide has been shown to exhibit anti-inflammatory and neuroprotective effects. 1-acetyl-N-phenyl-5-indolinesulfonamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. 1-acetyl-N-phenyl-5-indolinesulfonamide has also been shown to protect neurons from oxidative stress and prevent neuronal cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-phenyl-5-indolinesulfonamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one limitation of using 1-acetyl-N-phenyl-5-indolinesulfonamide is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-phenyl-5-indolinesulfonamide. One direction is to further elucidate its mechanism of action and identify specific HDAC isoforms that are targeted by 1-acetyl-N-phenyl-5-indolinesulfonamide. Another direction is to investigate the potential of 1-acetyl-N-phenyl-5-indolinesulfonamide as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, the development of more water-soluble formulations of 1-acetyl-N-phenyl-5-indolinesulfonamide may increase its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-acetyl-N-phenyl-5-indolinesulfonamide is a promising chemical compound that exhibits potent anticancer, anti-inflammatory, and neuroprotective properties. Its mechanism of action involves the inhibition of HDAC enzymes, and it has been shown to induce apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on 1-acetyl-N-phenyl-5-indolinesulfonamide, including elucidating its mechanism of action and investigating its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 1-acetyl-N-phenyl-5-indolinesulfonamide involves the reaction of indole-5-sulfonamide with acetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl magnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
1-acetyl-N-phenyl-5-indolinesulfonamide has been studied for its potential as an anticancer agent. Several studies have demonstrated that 1-acetyl-N-phenyl-5-indolinesulfonamide exhibits potent antiproliferative activity against various cancer cell lines, including breast, prostate, and colon cancer. 1-acetyl-N-phenyl-5-indolinesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(19)18-10-9-13-11-15(7-8-16(13)18)22(20,21)17-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTPKIYCTYDGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

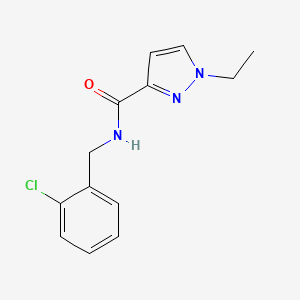
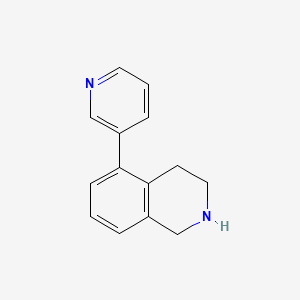
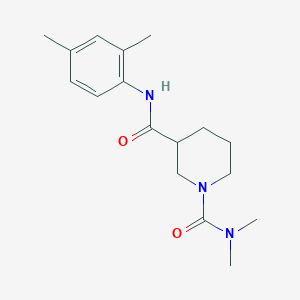
![2-(diethylamino)ethyl 4-({[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5399072.png)
![1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5399077.png)
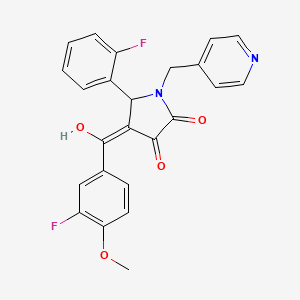
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5399085.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5399095.png)
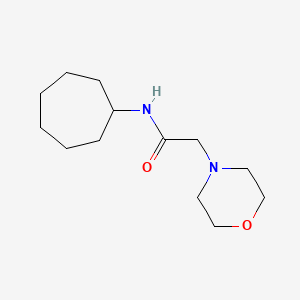
![N-cyclopropyl-7-(3-phenylbutanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5399105.png)
![(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5399111.png)

![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)